molecular formula C21H20N2O4S B5105303 N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide

N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B5105303
M. Wt: 396.5 g/mol
InChI Key: RHABBXRPWCSIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of several proteins involved in inflammation, cancer, and other diseases, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 inhibits the activity of several proteins involved in inflammation and cancer. It works by binding to the active site of these proteins, preventing them from carrying out their normal functions. One of the primary targets of N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 is the NF-κB protein, which is involved in the regulation of many genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of several genes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 in lab experiments is its specificity. It has been shown to selectively inhibit the activity of several proteins involved in inflammation and cancer, making it a valuable tool for studying these processes. However, one limitation of using N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 is its potential toxicity. It has been shown to induce cytotoxicity in some cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082. One area of research is the development of new drugs based on the structure of N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082. Researchers are also interested in studying the potential therapeutic applications of N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 involves several steps, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with N-(4-bromophenyl)ethylamine to form an intermediate product. This intermediate is then treated with sodium methoxide to yield N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082.

Scientific Research Applications

N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. One of the most significant areas of research has been in the field of cancer treatment. N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to inhibit the activity of NF-κB, a protein that is overexpressed in many types of cancer and is involved in tumor growth and metastasis.

properties

IUPAC Name

4-methyl-3-nitro-N-[1-(4-phenylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-8-13-20(14-21(15)23(24)25)28(26,27)22-16(2)17-9-11-19(12-10-17)18-6-4-3-5-7-18/h3-14,16,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHABBXRPWCSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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